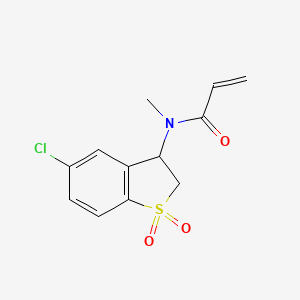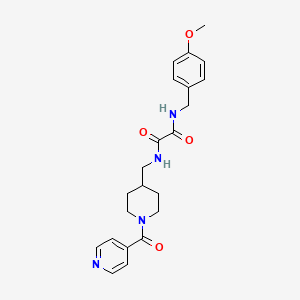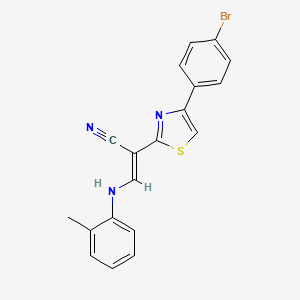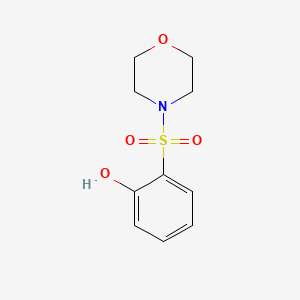![molecular formula C8H12O3 B2804454 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid CAS No. 1369249-30-8](/img/structure/B2804454.png)
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{7-Oxabicyclo[221]heptan-2-yl}acetic acid is a bicyclic compound featuring an oxabicycloheptane core structure
Mecanismo De Acción
Target of Action
The primary targets of 2-{7-Oxabicyclo[22It’s known that 7-oxabicyclo[221]heptane derivatives have shown interesting biological activity . For instance, some of these compounds have been found to be bioactive, such as herbicides .
Mode of Action
The exact mode of action of 2-{7-Oxabicyclo[22Studies suggest that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases . This implies that the compound may interact with its targets, leading to changes in protein function.
Biochemical Pathways
The specific biochemical pathways affected by 2-{7-Oxabicyclo[22It’s known that the inhibition of protein phosphatases can impact various cellular processes, including signal transduction pathways .
Result of Action
The molecular and cellular effects of 2-{7-Oxabicyclo[22Given its potential inhibitory effects on protein phosphatases , it could potentially alter protein function and impact cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid typically involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles. This reaction generates 7-oxabicyclo[2.2.1]hept-2-enes and 7-oxabicyclo[2.2.1]hepta-2,5-dienes, which can be further functionalized to produce the desired compound .
Industrial Production Methods
Industrial production methods for 2-{7-Oxabicyclo[22The Diels–Alder reaction remains a cornerstone for synthesizing the oxabicycloheptane core on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid has several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares the oxabicycloheptane core but lacks the acetic acid functional group.
Cantharidin: A natural product with a similar bicyclic structure, known for its biological activity.
Norcantharidin: A derivative of cantharidin with modified biological properties.
Uniqueness
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid is unique due to the presence of the acetic acid functional group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-8(10)4-5-3-6-1-2-7(5)11-6/h5-7H,1-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDCRCJAJGIUJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2804371.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/new.no-structure.jpg)
![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-indole-5-carboxamide](/img/structure/B2804375.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2804378.png)

![N-[(thiophen-2-yl)(thiophen-3-yl)methyl]oxolane-3-carboxamide](/img/structure/B2804380.png)

![N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2804387.png)
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2804388.png)



